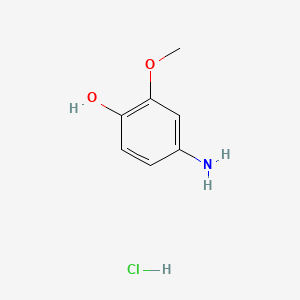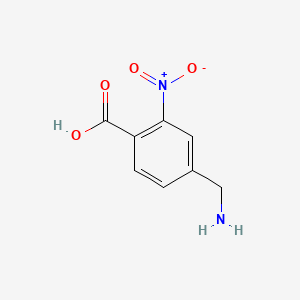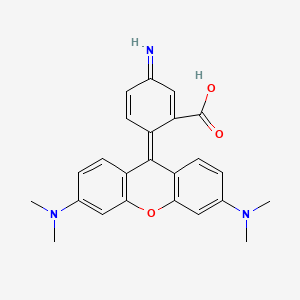
5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate is a complex organic compound known for its unique structural properties and applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate typically involves a multi-step process. One common method starts with the preparation of 3,6-Bis(dimethylamino)-9H-xanthen-9-one. This intermediate is synthesized by reacting pyronin Y with sodium phosphate tribasic dodecahydrate in N-methyl-2-pyrrolidone (NMP) at 110°C . The reaction mixture is then treated with iodine and additional sodium phosphate, followed by overnight stirring at 110°C to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as filtration through celite and solvent removal via rotary evaporation are crucial for obtaining high-purity products .
化学反应分析
Types of Reactions
5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The dimethylamino groups can undergo substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Iodine in the presence of sodium phosphate at elevated temperatures.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can exhibit different chemical and physical properties, making them useful for diverse applications.
科学研究应用
5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate has numerous applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in biological imaging and staining procedures to visualize cellular structures.
Medicine: Investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of fluorescent markers and sensors for detecting specific analytes.
作用机制
The mechanism of action of 5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate involves its interaction with molecular targets through its xanthene core and dimethylamino groups. These interactions can lead to fluorescence emission, making it useful for imaging and detection applications. The compound’s ability to generate reactive oxygen species upon light activation is also crucial for its role in photodynamic therapy.
相似化合物的比较
Similar Compounds
3,6-Bis(dimethylamino)-9H-xanthen-9-one: A precursor in the synthesis of the target compound.
Xanthylium, 3,6-bis(dimethylamino)-: Another related compound with similar structural features.
Uniqueness
5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate stands out due to its specific combination of a xanthene core and dimethylamino substituents, which confer unique fluorescence properties and reactivity. This makes it particularly valuable for applications requiring high sensitivity and specificity.
属性
IUPAC Name |
6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-26(2)15-6-9-18-21(12-15)30-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(25)11-20(17)24(28)29/h5-13,25H,1-4H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACARQHQBFSFTSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=N)C=C3C(=O)O)C4=C(O2)C=C(C=C4)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
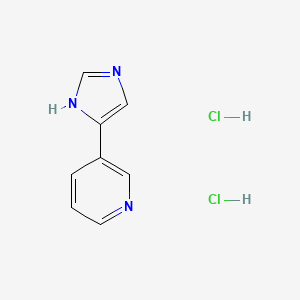
![Tricyclo[2.2.1.02,6]heptan-3-ol, 1-nitro-, stereoisomer (9CI)](/img/new.no-structure.jpg)
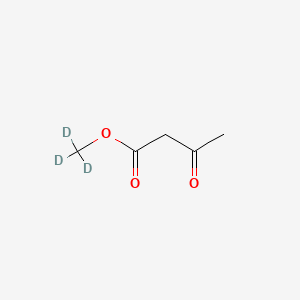
![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)
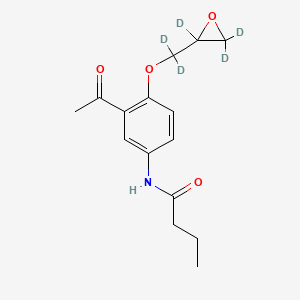


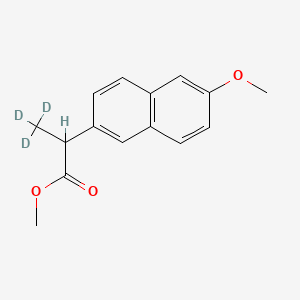
![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)
